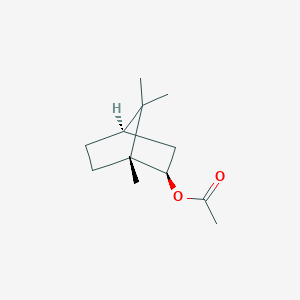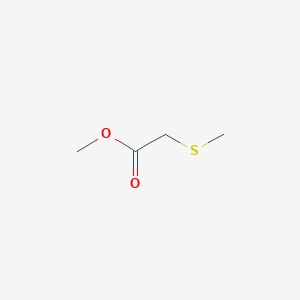
Methyl (methylthio)acetate
Vue d'ensemble
Description
Methyl (methylthio)acetate is a chemical compound that can be synthesized through the reaction of methyl chloroacetate with sodium methanethiolate, using phase transfer catalysis with tetramethyl ammonium bromide as a catalyst . This compound is part of a broader class of chemicals that can participate in various chemical reactions and has been studied for its physical and chemical properties, as well as its behavior in different solvents.
Synthesis Analysis
The synthesis of methyl (methylthio)acetate has been achieved with a yield of 78.5% by reacting methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst . The reaction conditions were optimized to a molar ratio of sodium methanethiolate to methyl chloroacetate of 1.2 to 1, and the reaction was conducted at a temperature range of 45-50°C for 40 minutes. The simplicity of the materials used and the straightforward procedure highlight the efficiency of this synthetic route.
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of methyl (methylthio)acetate, they do discuss the molecular and solid-state structures of related compounds. For instance, the molecular and solid-state structures of a complex molecule containing an acetate group were determined using various spectroscopic and computational methods, which could be indicative of the types of analysis that might be applied to methyl (methylthio)acetate .
Chemical Reactions Analysis
Methyl (methylthio)acetate can undergo further chemical transformations. For example, it can be converted into bis(methylthio)methane through an acid-catalyzed reaction under mild conditions . Additionally, the methylthio group in related compounds can be modified, such as by oxidation to form methylsulfonyl derivatives . These reactions demonstrate the reactivity of the methylthio moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (methylthio)acetate have been confirmed by IR and GC-MS after its synthesis . Although the specific properties of methyl (methylthio)acetate are not detailed in the provided papers, studies on similar molecules, such as methyl acetate, have shown that they can exhibit interesting behaviors like liquid-liquid phase transitions and changes in molecular motion . These findings suggest that methyl (methylthio)acetate may also possess unique
Applications De Recherche Scientifique
-
Aroma Profiles in Fruits
- Application : Methyl (methylthio)acetate is considered of importance to the aroma profiles of Cucumis melo fruit . It is also identified as a new sulfur volatile in strawberries .
- Results : The presence of Methyl (methylthio)acetate in these fruits contributes to their unique aroma profiles, enhancing their appeal to consumers .
-
Chemical Synthesis
- Application : Methyl (methylthio)acetate can be synthesized using a phase transfer catalyst and readily available materials .
- Method : The synthesis involves the use of a phase transfer catalyst, which facilitates the migration of a reactant from one phase to another, enabling reactions between reactants that would not otherwise mix .
- Results : The synthesis results in the efficient production of Methyl (methylthio)acetate .
-
Mass Spectrometry
- Application : Methyl (methylthio)acetate can be used in mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
- Method : The sample is usually introduced into the mass spectrometer as ions. These ions are then separated according to their mass-to-charge ratio and detected. The data is then analyzed and can provide a lot of information about the sample .
- Results : The mass spectrum of Methyl (methylthio)acetate can be obtained, which provides valuable information about the molecular weight and structure of the compound .
-
Production of Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents
- Application : Methyl acetate, which can be synthesized from Methyl (methylthio)acetate, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
- Method : Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .
- Results : The esterification process results in the production of Methyl acetate, which can then be used in various industrial applications .
-
Process Intensification in Batch Mode
- Application : Methyl acetate, which can be synthesized from Methyl (methylthio)acetate, has been used in a study for process intensification in batch mode .
- Method : The study explores different process intensification options in batch mode for a class of reactions, with methyl acetate formation reaction as an experimental case study .
- Results : It was observed that conversions beyond equilibrium conversion are achieved by process intensification, and relatively purer products are obtained compared to the base case .
-
Mass Spectrometry Data Center
- Application : Methyl (methylthio)acetate is used in the NIST Mass Spectrometry Data Center .
- Method : The compound is used in mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
- Results : The mass spectrum of Methyl (methylthio)acetate can be obtained, which provides valuable information about the molecular weight and structure of the compound .
Safety And Hazards
Methyl (methylthio)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
methyl 2-methylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCAKGEXXKCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168090 | |
| Record name | Methyl (methylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fruity, pungent aroma | |
| Record name | Methyl (methylthio)acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
49.00 to 51.00 °C. @ 12.00 mm Hg | |
| Record name | Methyl 2-(methylthio)acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl (methylthio)acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.105-1.115 (20°) | |
| Record name | Methyl (methylthio)acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl (methylthio)acetate | |
CAS RN |
16630-66-3 | |
| Record name | Methyl (methylthio)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (methylthio)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (methylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (methylthio)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL (METHYLTHIO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 2-(methylthio)acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



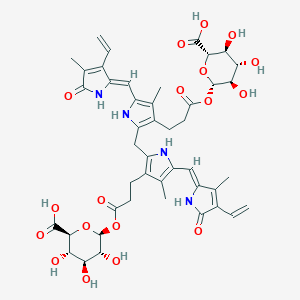



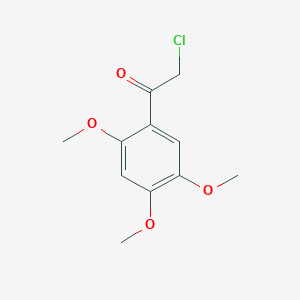



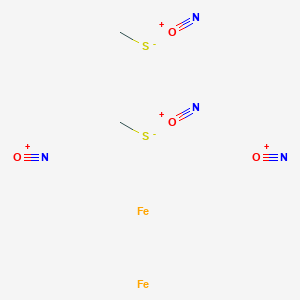

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
